molecular formula C19H28ClN5 B1669818 Dapiprazole hydrochloride CAS No. 72822-13-0

Dapiprazole hydrochloride

Cat. No.: B1669818
CAS No.: 72822-13-0
M. Wt: 361.9 g/mol
InChI Key: ZIODNPFQZIHCOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dapiprazole hydrochloride is synthesized through a series of chemical reactions involving the formation of a triazolopyridine ring system. The synthesis typically involves the reaction of 2-methylphenylpiperazine with ethyl bromoacetate, followed by cyclization to form the triazolopyridine core . The final product is obtained as a hydrochloride salt to enhance its solubility in water.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Dapiprazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products and substituted derivatives of this compound .

Scientific Research Applications

Dapiprazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Dapiprazole hydrochloride exerts its effects by blocking alpha1-adrenergic receptors in smooth muscle. This action leads to miosis (constriction of the pupil) by affecting the dilator muscle of the iris. The compound does not significantly impact ciliary muscle contraction, thus maintaining the depth of the anterior chamber and the thickness of the lens . The primary molecular targets are the alpha-1A, alpha-1D, and alpha-1B adrenergic receptors .

Comparison with Similar Compounds

Uniqueness: Dapiprazole hydrochloride is unique in its specific action on alpha-adrenergic receptors, making it highly effective in reversing pharmacologically induced mydriasis without significantly affecting other ocular parameters .

Properties

IUPAC Name

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODNPFQZIHCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048669
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72822-13-0
Record name Dapiprazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72822-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapiprazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPIPRAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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